molecular formula C14H15NO2 B2728321 methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate CAS No. 92247-98-8

methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate

Cat. No.: B2728321
CAS No.: 92247-98-8
M. Wt: 229.279
InChI Key: JIKRQIFBJQYZNW-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a tetrahydrocarbazole derivative featuring a partially saturated carbazole core with a methyl ester substituent at the 7-position. Carbazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural analogs of this compound often vary in substituent positions, functional groups, or ring saturation, which influence their physicochemical and biological behaviors .

Properties

IUPAC Name

methyl 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h6-8,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKRQIFBJQYZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Activity:
The compound has demonstrated effectiveness against several bacterial strains such as Staphylococcus aureus and E. coli, as well as fungal strains like Candida albicans.

2. Anticancer Properties:
Research indicates that it inhibits cell proliferation in various cancer cell lines. For instance, one study showed that derivatives of this compound inhibited topoisomerase II activity at concentrations lower than standard chemotherapy agents like etoposide .

3. Anti-inflammatory Effects:
The compound has been noted for its ability to reduce inflammation markers in both in vitro and in vivo models. It acts as an antagonist at the CRTH2 receptor involved in allergic responses and asthma .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Candida albicans.
AnticancerInhibits cell proliferation in various cancer cell lines.
Anti-inflammatoryReduces cytokine levels in inflammatory models.

Case Studies

Several studies have highlighted the efficacy of this compound:

Anticancer Study:
A study conducted by Saturnino et al. demonstrated that derivatives inhibited topoisomerase II activity significantly more effectively than conventional chemotherapy agents .

Neuroprotective Effects:
Investigations revealed that certain derivatives exhibited neuroprotective properties against glutamate-induced toxicity in neuronal cells. These compounds showed antioxidative activity beneficial for neurodegenerative diseases.

Table 3: Comparison with Similar Compounds

Compound NameBiological Activity
1,2,3,9-Tetrahydro-4H-carbazol-4-oneAntimicrobial and anticancer activity
3-Methyl-2,3,4,9-tetrahydro-1H-carbazoleSimilar chemical properties; used in medicinal chemistry

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structurally similar compounds to methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate, based on CAS database entries ():

Compound Name CAS Number Structural Similarity Key Differences
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid 685862-13-9 0.98 Methyl substituent at 3-position; carboxylic acid at 6-position
3-(tert-Butyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid 446829-40-9 0.97 Bulky tert-butyl group at 3-position; carboxylic acid at 6-position
1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid 65764-56-9 0.97 Cyclopentane-fused indole core; carboxylic acid at 7-position
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid 38186-54-8 0.96 Carboxylic acid at 8-position
1,2,3,4-Tetrahydroacridine-9-carboxylic acid 446829-41-0 0.94 Acridine core instead of carbazole; carboxylic acid at 9-position

Key Observations:

Core Modifications : Replacing the carbazole core with a cyclopenta[b]indole (65764-56-9) or acridine (446829-41-0) system modifies π-π stacking interactions and aromatic surface area, critical for DNA intercalation or enzyme inhibition .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and SO₂ vibrations (~1150 cm⁻¹) in benzodithiazine analogs (–4) highlight the sensitivity of IR to functional groups. For carbazole derivatives, N-H stretches (~3360 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) would dominate .
  • NMR Spectroscopy : Substituent position (e.g., 6 vs. 7) significantly affects chemical shifts. For example, in 3-methyl-6-carboxylic acid analogs (685862-13-9), the methyl group at C3 would deshield adjacent protons .

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is a significant compound in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the carbazole family of compounds, characterized by a fused tricyclic structure that includes a benzene ring and a pyrrole ring. Its molecular formula is C13H15NO2C_{13}H_{15}NO_2, and it features a carboxylate group which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:

  • Receptor Binding : The compound can bind to specific receptors and enzymes, modulating their activity. This interaction can influence cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Studies have indicated that carbazole derivatives exhibit significant antimicrobial properties against various pathogens .
  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell growth through mechanisms such as induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Research has demonstrated that this compound exhibits substantial antimicrobial activity. For instance:

  • In vitro Studies : Various studies have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 20 to 50 µg/mL .

Anticancer Effects

The compound has been evaluated for its anticancer potential across different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.5Induction of apoptosis via mitochondrial pathways
HeLa (cervical cancer)12.8Cell cycle arrest at the G1 phase
A549 (lung cancer)10.0Inhibition of proliferation through receptor modulation

These results indicate that the compound's cytotoxicity is dose-dependent and varies across different cancer types .

Study on Anti-Prion Activity

A notable study explored the anti-prion activity of derivatives related to this compound. The research highlighted that modifications at specific positions significantly enhanced the anti-prion efficacy in TSE-infected cells. The most potent derivative exhibited an eightfold increase in efficacy compared to the lead compound .

Synthesis and Derivative Evaluation

The synthesis of this compound has facilitated the development of numerous derivatives with varied biological activities. For example:

  • Substituted Derivatives : Compounds with additional functional groups have been synthesized and tested for enhanced biological activities. These derivatives showed improved antimicrobial and anticancer properties compared to the parent compound .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA-compliant procedures for carbazole derivatives: use fume hoods, wear nitrile gloves, and store in inert atmospheres. Reference SDS data for specific hazards (e.g., acute toxicity: Category 4) .

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